Adiponitrile

Description

Overview of Adiponitrile's Significance in Materials Science and Industrial Chemistry

This compound's primary industrial significance lies in its role as a key intermediate in the production of hexamethylenediamine (B150038) (HMDA), which is then polymerized with adipic acid to manufacture nylon 6,6. wikipedia.orgresearchgate.net This versatile polymer is renowned for its exceptional mechanical strength, durability, heat resistance, and low water absorption, making it a preferred material in a multitude of applications. alliedmarketresearch.comresearchgate.net

The applications of nylon 6,6, and by extension This compound (B1665535), are extensive and span several key industries:

Automotive Industry : Utilized in the manufacturing of various components, including under-the-hood parts, chassis, exterior and interior design elements, and airbags. alliedmarketresearch.comimarcgroup.com The use of nylon 6,6 contributes to vehicle weight reduction, thereby improving fuel efficiency. alliedmarketresearch.com

Textiles and Apparel : A primary component in the production of carpet fibers, ropes, and other durable textiles. alliedmarketresearch.comimarcgroup.com

Electronics : Employed in the manufacturing of electro-insulating elements, connectors, and housings due to its excellent electrical insulating properties. alliedmarketresearch.commarketresearch.com

Industrial Applications : Used in conveyor belts and other components that require high mechanical strength and abrasion resistance. alliedmarketresearch.com

Beyond its role in nylon synthesis, this compound also serves as an intermediate in the production of corrosion inhibitors, rubber accelerators, and adipoguanamine, which is used as an extractant for aromatic hydrocarbons. chemicalbook.comalliedmarketresearch.com Its unique chemical reactivity also presents potential in the synthesis of pharmaceuticals and other specialty chemicals. imarcgroup.com The growing demand for high-performance, lightweight, and durable materials across various sectors continues to underscore the industrial importance of this compound. imarcgroup.com

Table 1: Key Industrial Applications of this compound

| Industry Sector | Specific Applications |

|---|---|

| Automotive | Under-the-hood components, chassis parts, airbags, interior/exterior elements |

| Textiles | Carpet fibers, ropes, durable fabrics |

| Electronics | Electro-insulating elements, connectors, housings |

| Industrial | Conveyor belts, high-strength components |

| Chemical | Corrosion inhibitors, rubber accelerators, adipoguanamine |

Historical Context of this compound Synthesis and Industrial Evolution

The industrial production of this compound has undergone significant evolution, driven by the need for more efficient, cost-effective, and environmentally conscious processes.

Early industrial methods for this compound synthesis included processes starting from furfural (B47365) and the chlorination of butadiene. wikipedia.org The latter involved reacting 1,4-dichloro-2-butene with sodium cyanide to produce 3-hexenedinitrile, which was then hydrogenated to this compound. wikipedia.org Another early method involved the dehydration of the diamide (B1670390) of adipic acid, though this route was less common. wikipedia.org These initial processes were often complex, involved multiple steps, and utilized hazardous materials like chlorine. chinesechemsoc.org

A major breakthrough in this compound production came with the development of the nickel-catalyzed hydrocyanation of butadiene by DuPont. alliedmarketresearch.comchinesechemsoc.org This modern method, which became the dominant industrial route, involves the direct addition of hydrogen cyanide (HCN) to butadiene. wikipedia.org The process occurs in several stages, starting with monohydrocyanation to form pentenenitriles, which are then isomerized and undergo a second hydrocyanation to yield this compound. wikipedia.org

Another significant industrial method is the electrochemical hydrodimerization of acrylonitrile (B1666552), a process pioneered by Monsanto Company. wikipedia.orgresearchgate.net This method involves the electrolytic coupling of two acrylonitrile molecules to form this compound. wikipedia.org While considered a greener process due to its use of water-based electrolytes and the potential to be powered by renewable energy, it has faced challenges related to energy efficiency and selectivity. researchgate.netresearchgate.net

Over the years, research has continued to refine these processes. For instance, early versions of the electrohydrodimerization process used a diaphragm to separate the anolyte and catholyte, but later improvements led to a simpler, one-step process without a diaphragm. sciengine.comgoogle.com The choice of production method often depends on factors such as raw material costs, energy consumption, and the toxicity of reagents. sciengine.com

Table 2: Evolution of Industrial this compound Synthesis Methods

| Method | Description | Key Features/Drawbacks |

|---|---|---|

| Butadiene Chlorination | Early method involving chlorination of butadiene followed by reaction with sodium cyanide and hydrogenation. wikipedia.org | Complex, multi-step process, use of hazardous chlorine. wikipedia.orgchinesechemsoc.org |

| Adipic Acid Dehydration | Dehydration of the diamide of adipic acid. wikipedia.org | Less commonly used. wikipedia.org |

| Butadiene Hydrocyanation (DuPont Process) | Nickel-catalyzed direct addition of hydrogen cyanide to butadiene. wikipedia.orgalliedmarketresearch.com | Dominant industrial method, more efficient, but uses highly toxic hydrogen cyanide. wikipedia.orgsciengine.com |

| Electrochemical Hydrodimerization of Acrylonitrile (Monsanto Process) | Electrolytic coupling of acrylonitrile molecules. wikipedia.orgresearchgate.net | Greener process, can use renewable energy, but challenges with energy efficiency and selectivity. researchgate.netresearchgate.net |

Current Research Landscape and Emerging Trends in this compound Science

The current research landscape for this compound is focused on enhancing the efficiency, sustainability, and safety of its production, as well as exploring novel applications. Several key trends are shaping the future of this compound science.

Advanced Production Technologies:

Improved Electrochemical Synthesis: Researchers are actively working to improve the electrochemical hydrodimerization of acrylonitrile. acs.org This includes using pulsed currents and machine learning to optimize reaction conditions, which has been shown to significantly increase reaction selectivity and this compound yield. acs.org Other studies focus on understanding the molecular processes at the electrode surface to better control the reaction and minimize byproducts like propionitrile (B127096). chemrxiv.org The development of new electrocatalysts, such as those derived from metal-organic frameworks, is also being explored to reduce the energy required for the reaction. acs.org

Bio-based Production Routes: A significant area of research is the development of sustainable, bio-based methods for producing this compound. openpr.com One promising approach involves the biocatalytic dehydration of α,ω-dialdoximes using aldoxime dehydratases, which avoids the use of highly toxic hydrogen cyanide. nih.gov Another innovative route involves the electrochemical synthesis of this compound from glutamic acid, a renewable raw material. nih.gov These bio-catalytic and bio-based methods offer a more environmentally friendly alternative to traditional chemical synthesis. nih.govmarketresearchintellect.com

Catalyst and Process Optimization: Research continues on optimizing existing catalytic processes. researchgate.net This includes developing more efficient and robust catalysts for the hydrocyanation of butadiene and for the amination of intermediates like 6-hydroxyhexanenitrile. researchgate.netacs.org Studies also investigate catalyst deactivation mechanisms to improve the longevity and performance of catalysts used in this compound synthesis. researchgate.net

Emerging Applications:

Electrolyte Solutions: this compound is gaining attention for its use in electrolyte solutions for batteries, particularly with the rise of electric vehicles. alliedmarketresearch.comfactmr.com Its properties can enhance the performance and safety of battery systems.

Advanced Materials: The fundamental properties of this compound make it a valuable building block for new polymers and materials beyond nylon 6,6, with potential applications in various high-performance sectors. imarcgroup.com

The drive for sustainability, coupled with advancements in catalysis, electrochemistry, and biotechnology, is paving the way for a new generation of this compound production technologies that are not only more efficient but also have a reduced environmental footprint. openpr.commarketresearchintellect.com

Structure

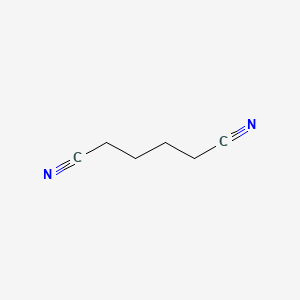

2D Structure

3D Structure

Properties

IUPAC Name |

hexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021936 | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.] | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5% | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid | |

CAS No. |

111-69-3, 68411-90-5 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiponitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiponitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYT33B891I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AV280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Adiponitrile

Catalytic Hydrocyanation of 1,3-Butadiene (B125203)

The initial hydrocyanation of butadiene to produce a mixture of linear 3-pentenenitrile (B94367) (3PN) and branched 2-methyl-3-butenenitrile (B95465) (2M3BN). tue.nlresearchgate.net

The isomerization of the undesired branched 2M3BN into the linear 3PN. tue.nlresearchgate.net

A second hydrocyanation step, where 3PN is isomerized to 4-pentenenitrile (B1194741) (4PN) and subsequently hydrocyanated to yield the final product, adiponitrile (B1665535). mdpi.comtue.nl

The success of this method hinges on the performance of the catalyst system, which has been the subject of extensive research to enhance selectivity, activity, and stability.

Mechanistic Studies of Nickel-Phosphorus Complex Catalysis

The mechanism of nickel-catalyzed hydrocyanation has been thoroughly investigated to understand and optimize the reaction. researchgate.netresearchgate.net The catalytic cycle, using a NiL₄ (where L is a phosphorus ligand) precursor, is generally understood to proceed through several key steps. mdpi.comresearchgate.net Initially, a ligand dissociates to form the reactive intermediate NiL₃. This is followed by the oxidative addition of HCN to the Ni(0) center, creating a hydrido nickel cyanide complex. mdpi.com Butadiene then coordinates to the nickel complex and inserts into the nickel-hydride bond, forming a π-allyl nickel cyanide intermediate. The final step is the reductive elimination of the pentenenitrile product, which regenerates the active catalyst. portfolio-pplus.commdpi.com

Kinetic and mechanistic studies have revealed the intricate pathways that determine the product distribution. The hydrocyanation of butadiene can yield both the desired linear product, 3-pentenenitrile (3PN), and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). mdpi.com The ratio of these products is heavily influenced by the type of phosphorus ligand used. mdpi.comresearchgate.net

Using monodentate phosphite (B83602) ligands, the reaction typically yields a 3PN to 2M3BN ratio of about 70:30. mdpi.comresearchgate.net However, with certain bidentate phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), selectivity towards 3PN can be as high as 97%. mdpi.comresearchgate.net

Density Functional Theory (DFT) studies have elucidated the distinct pathways for the formation of these isomers. mdpi.com After the formation of a key tetrahedral methallyl intermediate, the reaction can proceed via two routes:

Formation of 3PN (Linear Product): This pathway involves a cyano (CN) migration. The rate-determining step for the formation of 3PN is the rearrangement of the methylallyl group. mdpi.comresearchgate.net

Formation of 2M3BN (Branched Product): This route is governed by a methylallyl rotation, and the rate-determining step is the reductive elimination of the product. mdpi.comresearchgate.net

The branched 2M3BN can subsequently be isomerized to the more desirable linear 3PN in the presence of the nickel catalyst and a Lewis acid co-catalyst. mdpi.comtue.nl

Catalyst deactivation is a significant challenge in the industrial hydrocyanation process. One major pathway for deactivation is the formation of inactive dicyano Ni(II) complexes. tue.nl This can be suppressed by using ligands, such as those with large bite angles, that stabilize the active Ni(0) species. tue.nl An excess of HCN is also known to cause catalyst deactivation. mdpi.comresearchgate.net Therefore, controlling the concentration of HCN, for instance through controlled dosage, is crucial for maintaining high conversion rates and selectivity while avoiding catalyst deactivation. acs.org Furthermore, impurities in the butadiene feed, such as 4-tert-butylcatechol (B165716) (TBC), can degrade catalyst performance, especially when using bidentate phosphite ligands. google.com

Design and Optimization of Highly Active Phosphorus Ligands

The design of the phosphorus ligand is paramount to the catalyst's performance, influencing its activity, selectivity, and stability. aiche.orgrsc.org Both electronic and steric properties of the ligand play a crucial role. tue.nl

Electronic Effects: Electron-withdrawing π-acceptor ligands, like phosphites, are known to accelerate the rate-limiting reductive elimination step, thereby improving yield and selectivity. mdpi.com

Steric Effects: The steric bulk of a ligand, often quantified by the Tolman cone angle, is a dominant factor in the stability and reactivity of the nickel complexes. tue.nl

Research has evolved from using monodentate phosphite ligands, such as tri-p-tolyl phosphite, to more advanced bidentate ligands like diphosphites, diphosphonites, and diphosphinites. researchgate.netgoogle.com Bidentate ligands often lead to higher conversion and selectivity. researchgate.net The "bite angle," or the P-Ni-P angle, of these chelating ligands is a critical parameter. mdpi.com Ligands with large bite angles, often based on rigid backbones like xantphos (B1684198) or triptycene, have been shown to enhance catalyst performance by favoring the reductive elimination of the desired product and suppressing the formation of inactive nickel-cyanide species. tue.nlacs.org The use of a triptycene-based diphosphine ligand, for example, resulted in exceptionally high selectivities (up to 98%) for 3-pentenenitrile. acs.orgtue.nl

| Ligand Type | Example Ligand | Typical 3PN Selectivity | Reference |

|---|---|---|---|

| Monodentate Phosphite | Tri-p-tolyl phosphite | ~70% | mdpi.comresearchgate.net |

| Bidentate Diphosphine | 1,4-bis(diphenylphosphino)butane (dppb) | Up to 97% | mdpi.comresearchgate.net |

| Bidentate Diphosphine (Rigid Backbone) | Triptycene-based diphosphine | Up to 98% | acs.orgtue.nl |

Process Intensification and Energy Efficiency in Butadiene Hydrocyanation

Process intensification aims to develop more efficient, safer, and more sustainable manufacturing processes. In the context of this compound synthesis, a key goal is to combine the separate hydrocyanation and isomerization steps into a single, more efficient procedure. acs.org The development of robust catalyst systems that exhibit high activity for both reactions is crucial for this approach. acs.org

Recent studies focusing on process intensification suggest that significant improvements in energy and raw material consumption are possible. portfolio-pplus.com Through the use of hybrid modeling and machine learning-aided simulations, it is estimated that a 10–15% reduction in energy and raw material usage can be achieved without requiring major capital investments. portfolio-pplus.com These advancements focus on optimizing reaction conditions and process control to maximize yield and minimize waste, contributing to a more economically and environmentally friendly production of this compound. portfolio-pplus.com

| Process Step | Catalyst System | Temperature Range (°C) | Pressure Range (bar) | Reference |

|---|---|---|---|---|

| Primary Hydrocyanation | Ni–phosphite complex | 80–130 | 5–20 | portfolio-pplus.com |

| Isomerization | Ni complex with Lewis acid (e.g., ZnCl₂) | 60–120 | 1–10 | portfolio-pplus.com |

| Secondary Hydrocyanation | Ni catalyst with Lewis acid (e.g., AlCl₃) | 30–130 | 1–20 | portfolio-pplus.com |

Heat Integration Technologies

In chemical manufacturing, particularly in energy-intensive processes like distillation which is common in product purification, optimizing energy consumption is critical. Heat integration is a key strategy for minimizing utility costs and improving the sustainability of such processes. heat-integration.com The core principle of heat integration is to use hot process streams that need to be cooled to heat cold process streams that need to be heated, thereby reducing the reliance on external utilities like steam and cooling water. cetjournal.it

Simulation and Optimization using Aspen Plus

Process simulation software, such as Aspen Plus, is an indispensable tool in modern chemical engineering for designing, analyzing, and optimizing chemical processes. elmoukrie.comchemengproj.ir It allows engineers to create detailed models of manufacturing processes to predict their performance under various operating conditions. chemengproj.ir For this compound production, Aspen Plus can be used to simulate the entire flowsheet, from reactors to separation and purification units. elmoukrie.com

The benefits of using simulation for the this compound production process include:

Design and Optimization : Engineers can test different plant configurations, equipment designs, and operating conditions (e.g., temperature, pressure, reactant ratios) to maximize yield and purity while minimizing costs and waste. chemengproj.irreddit.com

Cost Reduction : Simulation allows for extensive analysis and optimization without the need for expensive and time-consuming physical pilot plant trials. chemengproj.ir

Debottlenecking : It can identify and address constraints within an existing process to increase capacity. elmoukrie.com

Safety Analysis : By simulating various scenarios, potential hazards can be identified, leading to a safer plant design and operation. chemengproj.ir

The table below illustrates hypothetical parameters that could be varied in an Aspen Plus simulation to optimize this compound yield.

| Parameter | Range Studied | Optimal Value for Yield |

| Reactor Temperature | 40 - 60 °C | 55 °C |

| Current Density | 150 - 250 mA/cm² | 200 mA/cm² |

| Electrolyte pH | 7.0 - 9.0 | 8.0 |

| Acrylonitrile (B1666552) Conc. | 3% - 7% by weight | 5% by weight |

Electrochemical Synthesis of this compound

The electrochemical synthesis of this compound represents one of the most successful industrial-scale applications of organic electrosynthesis. researchgate.netresearchgate.net This method serves as a greener and less energy-intensive alternative to traditional thermochemical routes, such as the hydrocyanation of butadiene, which involves highly toxic hydrogen cyanide. rsc.orgrsc.org By using water-based electrolytes and potentially coupling with renewable electricity sources, this process offers a pathway to decarbonize large-scale chemical manufacturing. rsc.orgchemrxiv.org

Electrohydrodimerization of Acrylonitrile (EHD-AN)

The primary electrochemical route to this compound is the electrohydrodimerization of acrylonitrile (EHD-AN). mdpi.com In this process, two molecules of acrylonitrile are coupled together at the cathode in an electrolytic cell to form one molecule of this compound. researchgate.net This process has been a cornerstone of industrial organic electrochemistry since it was commercialized by Monsanto in the 1960s. researchgate.net

While the process is well-established, it faces challenges related to energy efficiency and selectivity, as several side reactions can occur, leading to the formation of by-products. rsc.org

Mechanistic Understanding of Near-Electrode Molecular Processes

Optimizing the EHD-AN process requires a detailed mechanistic understanding of the molecular events occurring in the immediate vicinity of the cathode surface. chemrxiv.org The complex reaction mechanism involves multiple steps with competing parallel and series reactions, making a thorough understanding of the near-electrode microenvironment crucial for improving selectivity and efficiency. researchgate.net In-situ spectroscopic techniques have been employed to probe these processes, providing experimental evidence for long-held hypotheses about the reaction mechanism. chemrxiv.org

Role of Tetraalkylammonium Ions in the Electrical Double Layer (EDL)

A critical component of the industrial EHD-AN process is the use of quaternary ammonium (B1175870) salts, often tetraalkylammonium (TAA) salts, as supporting electrolytes. researchgate.net These TAA ions play a multifaceted role within the electrical double layer (EDL)—the interface between the electrode surface and the electrolyte solution.

Research has shown that TAA ions populate the EDL, creating a specific microenvironment that is highly favorable for the desired dimerization reaction. chemrxiv.org Their key functions include:

Increasing Acrylonitrile Concentration : The hydrophobic alkyl chains of the TAA ions have an affinity for organic molecules like acrylonitrile, effectively increasing its concentration near the electrode surface where the reaction occurs. researchgate.netproquest.comresearchgate.net

Repelling Water : TAA ions help to displace water molecules from the electrode surface. This is crucial because it suppresses the competing hydrogen evolution reaction and the formation of the hydrogenation by-product, propionitrile (B127096). researchgate.netresearchgate.net

Stabilizing Intermediates : The TAA ions are believed to stabilize the radical anion intermediates formed during the reduction of acrylonitrile, promoting the desired dimerization pathway to this compound. researchgate.net

In-situ ATR-FTIR spectroscopy has provided direct experimental evidence for these roles, showing that in the presence of tetrabutylammonium (B224687) (TBA) ions, the concentration of acrylonitrile at the electrode is greater than without it. proquest.com This confirms that the TAA salt creates a microenvironment that favors interactions with organic molecules while expelling water. chemrxiv.org

Kinetic Isotope Effect Studies for By-product Formation (e.g., Propionitrile)

In the context of EHD-AN, H/D isotopic experiments, where hydrogen is replaced by its heavier isotope deuterium, have been used to probe the formation pathways of both this compound and propionitrile. acs.org These studies have revealed that the formation of the by-product propionitrile is rate-limited by a proton transfer step. chemrxiv.org In contrast, the formation of this compound is likely not limited by proton transfer. chemrxiv.org This finding suggests that the hydrogen adsorbed on the electrode surface primarily participates in the hydrogenation of acrylonitrile to propionitrile, while protons from the aqueous phase contribute to the dimerization that forms this compound. acs.org

This insight highlights the importance of carefully controlling the EDL composition and the availability of different proton sources to steer the reaction selectively towards this compound production. chemrxiv.org

The table below summarizes the key by-products of the EHD-AN process.

| Compound Name | Chemical Formula | Role in Process |

| Propionitrile | CH₃CH₂CN | Major by-product via hydrogenation researchgate.net |

| 1,3,6-Tricyanohexane | NC(CH₂)₂CH(CN)(CH₂)₃CN | By-product (Trimer) researchgate.net |

| Polyacrylonitrile | (C₃H₃N)n | By-product via polymerization researchgate.net |

Free Radical Presence in Acrylonitrile Electroreduction

The electrochemical hydrodimerization of acrylonitrile (AN) to this compound (ADN) is a complex process involving multiple reaction pathways. A key mechanistic insight has been the confirmation of radical intermediates. Recent studies utilizing electron paramagnetic resonance spectroscopy have provided direct experimental evidence for the presence of free radicals during the electroreduction of AN. chemrxiv.org This finding supports long-standing hypotheses that the coupling of these radical species is a crucial step in the formation of this compound. chemrxiv.org The data suggests that this radical coupling primarily takes place in the bulk electrolyte, highlighting the importance of the chemical environment beyond the immediate electrode surface. chemrxiv.org Understanding the role and behavior of these free radical intermediates is fundamental to controlling the reaction selectivity and minimizing the formation of byproducts like propionitrile (PN). chemrxiv.org

Optimization of Electrosynthesis Parameters

Optimizing the parameters of electrosynthesis is critical for maximizing the yield and selectivity of this compound while enhancing energy efficiency. Modern approaches combine advanced electrochemical techniques with data-driven methodologies to achieve unprecedented levels of control over the reaction environment.

Pulsed Electrochemical Methods and Voltage Dosing

Traditional electrosynthesis often employs a constant direct current (DC), which can lead to mass transport limitations at the electrode surface. acs.orgnih.gov This depletes the local concentration of acrylonitrile, favoring the formation of the undesired byproduct propionitrile through reactions with water. acs.org To overcome this, pulsed electrochemical methods, also known as voltage dosing, have been developed. pnas.orgnih.gov

By applying the voltage in millisecond bursts instead of continuously, these methods allow time for the reduced acrylonitrile intermediates to diffuse away from the electrode and for fresh reactant to replenish the diffusion layer. acs.orgpnas.org This careful balancing of mass transport and reaction rates significantly improves the selectivity towards this compound. nih.govnih.gov Systematic exploration of voltage pulses, with cathodic potentials applied for 5 to 150 milliseconds, has been shown to increase ADN production by 20% and relative selectivity by 250% compared to state-of-the-art constant voltage processes. pnas.orgnih.gov This dynamic control over the electrode's electrochemical environment represents a significant advance in process optimization. pnas.org

Application of Artificial Intelligence and Machine Learning for Process Control

Table 1: Performance Improvement with AI-Optimized Pulsed Electrosynthesis This interactive table summarizes the significant gains achieved by integrating AI with pulsed electrochemical methods compared to standard constant voltage processes.

| Metric | Improvement |

|---|---|

| ADN Production Rate | 30% |

| Reaction Selectivity (ADN:PN Ratio) | 325% |

Cathode Material Development and Low Toxicity Alternatives (e.g., Bismuth Nanosheets)

The choice of cathode material is a critical factor in the electrohydrodimerization of acrylonitrile. Industrial processes have traditionally relied on highly toxic heavy metals, such as lead (Pb) and cadmium (Cd). rsc.org To mitigate the environmental impact associated with these materials, significant research has focused on developing high-performance, low-toxicity alternatives. rsc.org

Among the most promising new materials are bismuth-based electrodes. A bismuth nanosheet modified electrode (nanoBi), prepared by a facile electrochemical deposition method, has demonstrated remarkably high selectivity and generation rates for this compound. rsc.org Under optimized conditions, these nanoBi electrodes have achieved a selectivity of 81.21% and an ADN generation rate of 1.28 mmol cm⁻² h⁻¹. rsc.org Bismuth stands out as a promising, environmentally benign alternative to the toxic cathodes currently used in industrial production. Furthermore, the nanoBi electrode's immunity to fluctuations in electricity supply makes it well-suited for integration with renewable energy sources. rsc.org

Table 2: Performance of Bismuth Nanosheet Cathode This interactive table presents the key performance metrics for the nanoBi electrode under optimal conditions.

| Performance Metric | Value |

|---|---|

| Selectivity | 81.21 ± 1.96% |

| ADN Generation Rate | 1.28 ± 0.20 mmol cm⁻² h⁻¹ |

| Turnover Frequency | 1.65 ± 0.01 s⁻¹ |

| Applied Potential | -1.03 V vs. RHE |

Electrolyte Composition and Concentration Effects (e.g., Quaternary Alkyl Ammonium Salts, pH)

The electrolyte is not merely a conductive medium but plays an active role in the reaction mechanism. Its composition, particularly the presence of quaternary alkyl ammonium (QAA) salts and the control of pH, is crucial for high selectivity. chemrxiv.orgrsc.org

Studies have shown that tetraalkylammonium ions populate the electrical double layer (EDL) at the cathode surface. chemrxiv.org This creates a specific microenvironment that enhances the local concentration of organic molecules like acrylonitrile while repelling water molecules. chemrxiv.org This effect is critical for favoring the dimerization reaction that produces this compound over the hydrogenation that leads to propionitrile. chemrxiv.org The size of other cations in the electrolyte (e.g., alkali cations like sodium or cesium) also influences the availability of water molecules and the stability of reaction intermediates, with larger cations helping to limit the competing hydrogen evolution reaction. researchgate.net A selectivity as high as 93% towards ADN has been achieved by carefully tuning the combination of alkali cations and tetraalkylammonium ions in the electrolyte. researchgate.net The pH of the electrolyte is another key parameter that must be carefully controlled to optimize the reaction conditions. rsc.org

Scale-up Considerations for Industrial Application

Translating laboratory discoveries into large-scale industrial production presents numerous challenges. A key consideration is the design of the electrochemical reactor. While laboratory studies often use H-type cells, industrial applications typically require flow-type electrolyzers to handle large volumes and achieve high throughput. rsc.orgresearchgate.net The successful demonstration of this compound synthesis using a divided flow-type electrolyzer at industrially relevant current densities is a crucial step towards commercial viability for new technologies like the bismuth nanosheet cathode. rsc.org

Long-term operational stability is another critical factor. Over extended periods of electrolysis, issues such as the adhesion of polymers on the cathode surface can arise, leading to a reduction in yield and efficiency. google.com Therefore, robust process design must account for the maintenance and potential regeneration of electrodes. google.com Furthermore, comprehensive mathematical models are needed to accurately simulate the complex interplay of electrochemical reactions, mass transfer between aqueous and organic phases, and fluid dynamics within the reactor. researchgate.net These models are essential for process optimization and the design of efficient, large-scale electrolysis cells. researchgate.net

Electrochemical Synthesis from Renewable Feedstocks

A promising and sustainable route for this compound synthesis involves the use of renewable feedstocks, moving away from traditional petroleum-based methods. nyu.edu This approach aligns with green chemistry principles by utilizing biomass-derived precursors and electrochemical methods, which can be powered by renewable energy sources. nyu.edunih.gov

Utilization of Biomass-Derived Precursors (e.g., Glutamic Acid)

Glutamic acid, a readily available amino acid derived from biomass, has been identified as a viable and renewable starting material for the electrochemical synthesis of this compound. nih.gov This innovative pathway represents a significant advancement in producing valuable chemicals from sustainable sources. nih.gov The process leverages the chemical structure of glutamic acid to build the six-carbon backbone of this compound. To enhance the selectivity of the reaction, one of the carboxylic acid groups in glutamic acid is often protected through esterification, for instance, by converting it to glutamic acid 5-methyl ester. researchgate.net This protection strategy prevents the molecule from undergoing complete oxidation and directs the reaction towards the desired product. researchgate.net

Electro-oxidative Decarboxylation and Kolbe Coupling Reactions

The electrochemical conversion of glutamic acid to this compound proceeds through a sequence of key reactions, including electro-oxidative decarboxylation and Kolbe coupling. nih.govscilit.com The process is typically carried out under mild temperatures (often below 80°C) and at atmospheric pressure. researchgate.net